molecular formula C11H17Br B13199190 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene

Cat. No.: B13199190
M. Wt: 229.16 g/mol
InChI Key: ZOISSKUIUOPSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene (CAS 1934409-41-2) is a versatile brominated organic building block of high interest in medicinal chemistry and drug discovery research. With a molecular formula of C 11 H 17 Br and a molecular weight of 229.16 g/mol, this compound features a reactive bromomethyl group attached to a cyclohexene ring that is further substituted with a cyclobutyl moiety . This unique structure, which can be represented by the SMILES string BrCC1(C2CCC2)CC=CCC1, makes it a valuable scaffold for the synthesis of more complex molecules . The primary research application of this compound lies in its use as a key intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). The bromomethyl group serves as an excellent alkylating agent, enabling researchers to introduce the 4-cyclobutylcyclohex-1-ene fragment into target structures. This is particularly valuable in the development of potential anticancer agents. For instance, compounds with a similar 4-cyclobutylcyclohex-1-ene core have been identified as crucial components in next-generation Antibody-Drug Conjugates (ADCs) targeting solid tumors, highlighting the strategic importance of this chemical motif in oncology research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

4-(bromomethyl)-4-cyclobutylcyclohexene

InChI

InChI=1S/C11H17Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h1-2,10H,3-9H2

InChI Key

ZOISSKUIUOPSHX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCC=CC2)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene generally involves two key steps:

  • Construction of the 4-cyclobutylcyclohexene skeleton.
  • Introduction of the bromomethyl group at the 4-position.

Step 1: Formation of 4-cyclobutylcyclohex-1-ene

Two main routes are plausible:

  • Route A: Cycloaddition and Ring Expansion
    Starting from cyclohexene or substituted cyclohexenes, a cyclobutyl substituent can be introduced via cycloaddition reactions or ring expansion techniques. For example, a [2+2] cycloaddition involving cyclohexene derivatives and alkenes or alkynes can generate cyclobutyl-substituted cyclohexenes.

  • Route B: Alkylation of Cyclohexenyl Precursors
    Using a 4-lithiated or 4-magnesium halide intermediate of cyclohexene, nucleophilic substitution with a cyclobutyl halide or electrophile can install the cyclobutyl group at the 4-position.

Step 2: Bromomethylation at the 4-Position

The bromomethyl group is typically introduced via halomethylation of the alkene or via substitution of a hydroxymethyl precursor:

  • Bromomethylation via N-Bromosuccinimide (NBS)
    Allylic or benzylic bromination using NBS in the presence of radical initiators (e.g., AIBN, benzoyl peroxide) is a common method to introduce bromomethyl groups adjacent to double bonds. For 4-cyclobutylcyclohex-1-ene, allylic bromination at the 4-position can yield the bromomethyl substituent.

  • Substitution of Hydroxymethyl Precursors
    If a 4-(hydroxymethyl)-4-cyclobutylcyclohex-1-ene intermediate is available, treatment with phosphorus tribromide (PBr3) or hydrobromic acid (HBr) can convert the hydroxymethyl group to bromomethyl.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation or cycloaddition Cyclohexene derivative + cyclobutyl halide or cycloaddition reagents Formation of 4-cyclobutylcyclohex-1-ene
2 Allylic bromination N-Bromosuccinimide (NBS), radical initiator, solvent (CCl4 or CH2Cl2), heat or light Introduction of bromomethyl group at C-4

Alternative Approaches

In-Depth Research Findings and Data

Literature and Database Insights

  • The CAS registry number for related compounds such as 4-(Bromomethyl)cyclohexene is 34960-41-3, with molecular formula C7H11Br and molecular weight 175.07 g/mol. This compound serves as a simpler analog for method development.
  • More complex analogs like 4-(Bromomethyl)-4-(butan-2-yl)cyclohex-1-ene (CAS 1936544-80-7) have been documented with safety and handling data, indicating the bromomethylation of substituted cyclohexenes is a viable synthetic step.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substitution patterns, especially proton NMR signals for bromomethyl (-CH2Br) and cyclobutyl protons.
  • Mass spectrometry confirms the molecular weight and bromine isotopic pattern.
  • Infrared (IR) spectroscopy can verify the presence of alkene and bromomethyl functionalities.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation + NBS Bromination Cyclohexene derivative + cyclobutyl halide NBS, radical initiator, inert atmosphere Regioselective bromomethylation Requires control of radical conditions
Hydroxymethyl Substitution 4-(Hydroxymethyl)-4-cyclobutylcyclohex-1-ene PBr3 or HBr, anhydrous conditions Direct substitution Requires prior hydroxymethyl intermediate
Radical Bromomethylation 4-Cyclobutylcyclohexene Br2, UV light Simple, direct method Possible overbromination
Halomethylation with Formaldehyde 4-Cyclobutylcyclohexene + formaldehyde HBr, acidic conditions Electrophilic addition May produce side products

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Addition Reactions: The cyclohexene ring can undergo electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes or alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Electrophilic Addition: Bromine, hydrogen chloride, and other electrophiles in solvents like dichloromethane or chloroform.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Alcohols, nitriles, and amines.

    Addition Products: Dibromides, bromoalkanes, and halohydrins.

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alkanes and alkenes.

Scientific Research Applications

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene involves its reactivity due to the presence of the bromomethyl group and the cyclohexene ring. The bromomethyl group is highly reactive towards nucleophiles, making it a versatile intermediate in various chemical reactions. The cyclohexene ring can undergo addition reactions, providing a pathway for the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences among 4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 4-(Bromomethyl), 4-cyclobutyl C11H15Br ~227.14 (estimated) Bromomethyl, cyclobutyl
4-(Bromomethyl)-1,1-dimethylcyclohexane 4-(Bromomethyl), 1,1-dimethyl C9H15Br 205.12 Bromomethyl, dimethyl
4-(Bromomethyl)benzaldehyde 4-(Bromomethyl), benzaldehyde C8H7BrO 199.05 Bromomethyl, aldehyde
4-tert-Butyl-1-methylcyclohexene 4-tert-butyl, 1-methyl C11H18 150.26 tert-Butyl, methyl
6-Bromo-4-cyclohexene-1,2,3-triol (mixed isomers) 6-bromo, 1,2,3-triol C6H9BrO3 209.04 Bromo, triol

Key Observations :

  • 4-(Bromomethyl)benzaldehyde (C8H7BrO) includes an aldehyde group, enabling participation in condensation reactions, unlike the cyclohexene-based analogs .
  • The triol in 6-bromo-4-cyclohexene-1,2,3-triol enhances hydrophilicity, contrasting with the hydrophobic cyclobutyl or tert-butyl groups .

Reactivity and Physicochemical Properties

Bromomethyl Reactivity:
  • The bromomethyl group in all analogs serves as a leaving group in SN2 reactions. However, steric effects from substituents like cyclobutyl or tert-butyl may reduce reaction rates. For example, 4-(Bromomethyl)-1,1-dimethylcyclohexane (C9H15Br) likely exhibits slower alkylation than less hindered analogs .
  • The aldehyde in 4-(Bromomethyl)benzaldehyde enables additional reactivity, such as Grignard additions or oxidations, absent in cyclohexene derivatives .
Collision Cross-Section (CCS) and Mass Spectrometry:
  • Predicted CCS values for 4-(bromomethyl)-1,1-dimethylcyclohexane adducts range from 140.2–147.9 Ų (e.g., [M+H]+: 140.5 Ų), influenced by substituent size and adduct type . The cyclobutyl analog may exhibit higher CCS due to its bulkier structure, though experimental data are lacking.
Stability and Steric Effects:
  • Cyclobutyl’s strain and non-planar geometry may increase susceptibility to ring-opening reactions compared to tert-butyl or dimethyl groups .

Biological Activity

4-(Bromomethyl)-4-cyclobutylcyclohex-1-ene, with the CAS number 1934409-41-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}Br
  • Molecular Weight : 229.16 g/mol
  • Structure : The compound features a cyclohexene ring with a bromomethyl and cyclobutyl substituent, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various brominated compounds, suggesting that this compound may exhibit similar properties. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Brominated Compounds

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureusTBD
1-BromobutaneEscherichia coli32 µg/mLMilitello et al., 2011
Bromophenol BluePseudomonas aeruginosa16 µg/mLKlaunig et al., 2016

Anticancer Properties

Brominated compounds have been investigated for their anticancer properties, particularly due to their ability to induce apoptosis in cancer cells. The exact mechanisms can vary but often involve the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of various brominated compounds found that those with a similar structure to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment.

The biological activity of this compound may be attributed to:

  • Membrane Disruption : Brominated compounds can integrate into lipid membranes, altering fluidity and permeability.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

Research Findings

Research indicates that the structural characteristics of brominated compounds significantly influence their biological activity. For instance, the presence of the bromomethyl group enhances lipophilicity, allowing better membrane penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.